
Application Note and Protocol: Mesylation of 10-
Undecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 10-Undecyl methane sulfonate

Cat. No.: B8555305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of undec-10-en-1-yl

methanesulfonate (10-undecenyl mesylate) from 10-undecen-1-ol. This reaction is a crucial

step in synthetic organic chemistry, converting a primary alcohol into a good leaving group,

thereby facilitating subsequent nucleophilic substitution or elimination reactions.

Introduction
The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis.

The hydroxyl group of an alcohol is a poor leaving group, but upon mesylation, it is converted

into a methanesulfonate group, which is an excellent leaving group. This protocol details the

mesylation of the long-chain alkenyl alcohol, 10-undecen-1-ol, using methanesulfonyl chloride

(MsCl) and triethylamine (Et3N) in dichloromethane (DCM). This method is widely applicable

and known for its mild reaction conditions and high yields.

Reaction Scheme
Figure 1: Mesylation of 10-undecen-1-ol to yield undec-10-en-1-yl methanesulfonate.
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Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

CAS Number Supplier

10-Undecen-1-ol C11H22O 170.29 112-43-6
e.g., Sigma-

Aldrich

Methanesulfonyl

Chloride (MsCl)
CH3ClO2S 114.55 124-63-0

e.g., Sigma-

Aldrich

Triethylamine

(Et3N)
C6H15N 101.19 121-44-8

e.g., Sigma-

Aldrich

Dichloromethane

(DCM), dry
CH2Cl2 84.93 75-09-2

e.g., Sigma-

Aldrich

Deionized Water H2O 18.02 7732-18-5 -

1 M Hydrochloric

Acid (HCl)
HCl 36.46 7647-01-0 -

Saturated

Sodium

Bicarbonate

NaHCO3 84.01 144-55-8 -

Brine (Saturated

NaCl)
NaCl 58.44 7647-14-5 -

Anhydrous

Sodium Sulfate
Na2SO4 142.04 7757-82-6

e.g., Sigma-

Aldrich

Experimental Protocol
This protocol is based on a general procedure for the mesylation of primary alcohols.[1]

1. Reaction Setup: a. To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir

bar and a nitrogen inlet, add 10-undecen-1-ol (5.00 g, 29.4 mmol, 1.0 equiv.). b. Dissolve the

alcohol in 100 mL of dry dichloromethane (DCM). c. Cool the solution to 0 °C using an ice-

water bath.

2. Addition of Reagents: a. To the cooled solution, add triethylamine (6.15 mL, 44.1 mmol, 1.5

equiv.) via syringe. b. Stir the mixture for 5 minutes. c. Slowly add methanesulfonyl chloride
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(2.73 mL, 35.3 mmol, 1.2 equiv.) dropwise via syringe over a period of 10-15 minutes, ensuring

the temperature remains at 0 °C.

3. Reaction Monitoring: a. Stir the reaction mixture at 0 °C. b. Monitor the progress of the

reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1

Hexanes:Ethyl Acetate). The product, being less polar than the starting alcohol, will have a

higher Rf value. c. The reaction is typically complete within 1-4 hours.

4. Work-up Procedure: a. Once the reaction is complete, quench the reaction by adding 50 mL

of deionized water. b. Transfer the mixture to a separatory funnel and separate the organic

layer. c. Wash the organic layer sequentially with: i. 50 mL of cold 1 M HCl to remove excess

triethylamine. ii. 50 mL of saturated sodium bicarbonate solution to neutralize any remaining

acid. iii. 50 mL of brine to remove residual water. d. Dry the organic layer over anhydrous

sodium sulfate.

5. Product Isolation and Purification: a. Filter the solution to remove the drying agent. b.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product. c. If necessary, the crude product can be purified by column chromatography on silica

gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization of Undec-10-en-1-yl
Methanesulfonate
The final product should be characterized to confirm its identity and purity.

Property Value

Chemical Name Undec-10-en-1-yl methanesulfonate

Synonyms 10-Undecenyl methanesulfonate

CAS Number 52355-50-7

Molecular Formula C12H24O3S

Molecular Weight 248.38 g/mol

Appearance Expected to be a colorless to pale yellow oil
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Spectroscopic Data (Expected):

¹H NMR (CDCl₃):

δ 5.85-5.75 (m, 1H, -CH=CH₂)

δ 5.02-4.92 (m, 2H, -CH=CH₂)

δ 4.22 (t, J = 6.5 Hz, 2H, -CH₂-OMs)

δ 3.00 (s, 3H, -SO₂-CH₃)

δ 2.04 (q, J = 7.0 Hz, 2H, -CH₂-CH=CH₂)

δ 1.75 (p, J = 6.8 Hz, 2H, -CH₂-CH₂-OMs)

δ 1.40-1.25 (m, 10H, -(CH₂)₅-)

¹³C NMR (CDCl₃):

δ 139.1 (-CH=CH₂)

δ 114.2 (-CH=CH₂)

δ 70.2 (-CH₂-OMs)

δ 37.4 (-SO₂-CH₃)

δ 33.8, 29.4, 29.3, 29.1, 28.9, 28.8, 25.4 (-(CH₂)₇-)

IR (neat, cm⁻¹):

~3075 (C-H stretch, alkene)

~2925, 2855 (C-H stretch, alkane)

~1640 (C=C stretch)

~1350, 1175 (S=O stretch)
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~960 (S-O stretch)

Mass Spectrometry (ESI+):

m/z 249.15 [M+H]⁺

m/z 271.13 [M+Na]⁺

Experimental Workflow Diagram

Reaction Work-up

Isolation

1. Dissolve 10-undecen-1-ol
in dry DCM 2. Cool to 0 °C 3. Add Et3N 4. Add MsCl dropwise 5. Stir at 0 °C

(Monitor by TLC) 6. Quench with H2O 7. Separate layers 8. Wash with 1M HCl 9. Wash with NaHCO3 10. Wash with brine 11. Dry with Na2SO4 12. Filter 13. Concentrate in vacuo 14. Purify (optional)
by column chromatography

Final Product:
Undec-10-en-1-yl
methanesulfonate

Click to download full resolution via product page

Caption: Experimental workflow for the mesylation of 10-undecen-1-ol.

Safety Precautions
Methanesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume

hood and wear appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat.

Triethylamine is flammable and has a strong, unpleasant odor. Handle it in a fume hood.

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a

fume hood.

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to

prevent moisture from quenching the reaction.
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Conclusion
This protocol provides a reliable and straightforward method for the synthesis of undec-10-en-

1-yl methanesulfonate. The resulting product is a versatile intermediate that can be used in a

variety of subsequent synthetic transformations. Careful adherence to the described procedure

and safety precautions is essential for a successful and safe experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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